molecular formula C7H14NO5P B1681618 Selfotel CAS No. 110347-85-8

Selfotel

Cat. No.: B1681618
CAS No.: 110347-85-8
M. Wt: 223.16 g/mol
InChI Key: LPMRCCNDNGONCD-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selfotel (CGS 19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist developed for neuroprotection in acute ischemic stroke and traumatic brain injury (TBI). It binds to the glutamate site of NMDA receptors, blocking excessive calcium influx and excitotoxicity, a mechanism implicated in neuronal death following ischemia or trauma . Preclinical studies demonstrated neuroprotective efficacy in animal models of stroke, reducing infarct volume by 40–60% when administered within 30 minutes of ischemia onset . However, in clinical trials, this compound exhibited a narrow therapeutic index: while animal models required plasma levels of 40 µg/ml for cytoprotection, humans tolerated only half this concentration (21 µg/ml) due to dose-limiting neuropsychiatric side effects .

Phase II/III trials in stroke (1995–2000) and TBI (1999) revealed significant challenges. In stroke patients, this compound caused hallucinations, agitation, delirium, and somnolence at doses ≥1.5 mg/kg, with a trend toward increased 30-day mortality (22% vs.

Preparation Methods

Selfotel can be synthesized through a series of chemical reactions. The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a piperidine derivative.

    Phosphonomethylation: The piperidine derivative undergoes a phosphonomethylation reaction to introduce the phosphonomethyl group.

    Carboxylation: The resulting compound is then carboxylated to form the final product, this compound.

The reaction conditions for these steps involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity .

Chemical Reactions Analysis

Selfotel undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Selfotel (CGS-19755) is a competitive NMDA antagonist that directly competes with glutamate for receptor binding . Initial studies suggested it had anticonvulsant, anxiolytic, analgesic, and neuroprotective properties . It was initially researched for stroke treatment, but further studies revealed phencyclidine-like effects, limited effectiveness, and potential neurotoxicity under certain conditions, leading to the discontinuation of its clinical development .

Head Trauma

This compound's efficacy as an N-methyl-D-aspartate receptor antagonist was assessed in two parallel studies involving patients with severe head injuries, defined by Glasgow Coma Scale scores of 4 to 8 after resuscitation . These trials enrolled 693 patients in a prospective, double-blind, multicenter design . However, the trials were prematurely halted due to concerns raised by the Safety and Monitoring Committee regarding potential increases in deaths and serious brain-related adverse events in the treatment arm. An interim efficacy analysis indicated a low likelihood of demonstrating success with this compound if the studies were completed . Subsequent data analysis revealed no statistically significant difference in mortality rates between the treatment groups in the head injury trials .

Stroke

This compound was evaluated in acute ischemic stroke patients based on its neuroprotective efficacy in animal models . Phase 1 and 2a studies established a safe dose of up to 1.5 mg/kg . Two pivotal phase 3 ischemic stroke trials used a double-blind, randomized, placebo-controlled parallel design to test whether a single intravenous dose of 1.5 mg/kg of this compound, administered within 6 hours of stroke onset, would improve functional outcome at 90 days, measured by a Barthel Index score of >/=60 . Both trials were suspended on the advice of the independent Data Safety Monitoring Board due to an imbalance in mortality after enrolling 567 patients . Early mortality was higher in this compound-treated patients and, in patients with severe stroke, the mortality imbalance was significant throughout the trial . this compound was deemed ineffective for acute ischemic stroke, with a trend suggesting potential neurotoxic effects in brain ischemia .

Neuroprotection

Animal studies, including gerbil and rabbit models of ischemia, determined this compound doses around 40 mg/kg to be neuroprotective . Phase IIa trials identified the maximum safe dose in stroke patients as 1.5 mg/kg, as higher doses led to psychotomimetic effects . Dawson et al. found that this compound had detectable side effects, resulting in therapeutic ratios of less than 1, in rats with permanent middle cerebral artery occlusion .

NXQ Extract

NXQ, a herbal extract, was investigated for its potential vascular protective effects, with its efficacy compared to that of kaempferol and quercetin . NXQ significantly reduced H2O2-induced ROS generation and LDH leakage, restoring cell viability . It also induced angiogenesis in VRI-inhibited Tg(fli1:EFGP) zebrafish embryos . A randomized, double-blind, placebo-controlled trial protocol was developed to assess the effectiveness and safety of NXQ in ischemic stroke patients . However, the trial sponsor could not secure Good Manufacturing Practice accreditation, leading to changes in the research plan .

Data Table

ApplicationDescriptionOutcome
Head TraumaTwo parallel studies of severely head-injured patients with Glasgow Coma Scale scores of 4 to 8.Trials stopped prematurely due to concerns about increased deaths and adverse events. No statistically significant difference in mortality rates between treatment groups .
StrokeTwo phase 3 ischemic stroke trials tested whether this compound improved functional outcomes when administered within 6 hours of stroke onset.Trials suspended due to an imbalance in mortality. This compound was not effective and may have had neurotoxic effects .
NeuroprotectionAnimal studies used this compound doses of around 40 mg/kg, which were neuroprotective in gerbil and rabbit models of ischemia.Safe doses in humans were much lower (1.5 mg/kg) due to psychotomimetic effects. This compound had detectable side effects, resulting in low therapeutic ratios .
Vascular ProtectionStudies on NXQ, a herbal extract with key components kaempferol and quercetin, evaluated vascular protective effects against H2O2-induced damage.NXQ significantly attenuated H2O2-induced ROS generation and LDH leakage and restored cell viability. It also induced angiogenesis in zebrafish embryos . A clinical trial protocol was developed but not fully executed due to manufacturing accreditation issues .

Case Studies

Mechanism of Action

Selfotel exerts its effects by competitively binding to the NMDA receptor, specifically at the glutamate binding site. This inhibits the action of glutamate, a major excitatory neurotransmitter in the central nervous system. By blocking glutamate’s excitotoxic effects, this compound can potentially protect neurons from damage during events like ischemic stroke. The molecular targets involved include the NMDA receptor and associated signaling pathways .

Comparison with Similar Compounds

Selfotel belongs to a class of NMDA receptor antagonists investigated for neuroprotection. Below is a comparative analysis of key compounds:

Compound Mechanism Clinical Indication Trial Outcomes Key Limitations
This compound Competitive glutamate antagonist Stroke, TBI - No functional benefit in stroke/TBI
- Increased mortality in severe stroke
Narrow therapeutic index, neuropsychiatric toxicity (e.g., hallucinations)
Gavestinel Glycine-site antagonist Stroke - Phase III failure: no improvement in 3-month outcomes Poor blood-brain barrier penetration, lack of efficacy at tolerated doses
Eliprodil Polyamine-site antagonist Stroke - Phase III halted: no survival/functional benefit Cardiac QT prolongation, limited therapeutic window
Aptiganel (Cerestat) Non-competitive channel blocker Stroke - Phase III halted: psychosis, excess mortality Severe psychomimetic effects, hypotension
Dextrorphan NMDA channel blocker Stroke - Phase II failure: neurotoxicity at high doses Dose-dependent hallucinations, cardiovascular instability
CP-101-606 NR2B subunit-selective antagonist TBI - Phase II: trend toward improved GOS in severe TBI Limited clinical testing, unclear long-term safety

Key Research Findings and Implications

Efficacy and Toxicity in Stroke

This compound’s failure in stroke trials (n=567 patients) highlighted the challenge of translating animal data to humans. While animal models required early administration (≤30 minutes post-ischemia), human trials allowed treatment within 6 hours, missing the critical neuroprotection window . Post hoc analysis revealed a mortality imbalance in severe stroke patients (this compound: 30-day mortality 19.3% vs. placebo: 12.9%; p=0.05), suggesting neurotoxic effects at higher ischemia severity . By contrast, Gavestinel and Aptiganel failed due to insufficient receptor coverage and off-target effects, respectively .

Traumatic Brain Injury (TBI)

58% placebo) or mortality (23% vs. 21%) . Similar issues plagued D-CPP-ene and PEG-SOD, which failed to improve outcomes despite preclinical promise .

Common Therapeutic Challenges

  • Narrow Therapeutic Index : All NMDA antagonists required plasma levels near toxicity thresholds for efficacy (e.g., this compound’s neuroprotective concentration: 40 µg/ml vs. tolerated: 21 µg/ml) .
  • Timing of Administration : Delayed treatment (>6 hours post-injury) reduced efficacy across compounds .
  • Receptor Complexity : Competitive antagonists like this compound may incompletely block glutamate signaling in dynamic injury environments .

Biological Activity

Selfotel, also known as CGS-19755, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been investigated primarily for its neuroprotective properties in conditions such as traumatic brain injury and ischemic stroke. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, clinical trial outcomes, and implications based on diverse research findings.

This compound functions by blocking the NMDA receptor, which is crucial for excitatory neurotransmission in the central nervous system. By inhibiting this receptor, this compound aims to reduce excitotoxicity—a condition where excessive glutamate leads to neuronal damage. Initial studies indicated that this compound could exhibit anticonvulsant , anxiolytic , analgesic , and neuroprotective effects, making it a candidate for treating various neurological disorders .

Phase III Trials in Head Injury

Two pivotal Phase III clinical trials were conducted to evaluate the efficacy of this compound in patients with severe head injuries. These trials enrolled 693 patients and were designed as double-blind studies comparing this compound with placebo. However, both trials were halted prematurely due to concerns about increased mortality and serious adverse events associated with this compound treatment. An interim analysis suggested that the likelihood of demonstrating a significant benefit was low .

Phase III Trials in Ischemic Stroke

This compound was also tested in two Phase III trials for acute ischemic stroke, where it was administered intravenously within six hours of stroke onset. The trials aimed to assess functional outcomes at 90 days using the Barthel Index. Despite initial safety data suggesting tolerability at doses up to 1.5 mg/kg, the trials were suspended after observing an imbalance in mortality rates—22% in the this compound group compared to 17% in the placebo group . Notably, early mortality was significantly higher among those treated with this compound, raising concerns about its potential neurotoxic effects during ischemic events .

Summary of Findings

The following table summarizes key findings from clinical trials involving this compound:

Study Type Population Outcome Findings
Phase III Head Injury693 patientsMortality and adverse eventsTrials halted due to increased mortality; no significant efficacy observed
Phase III Ischemic Stroke567 patientsFunctional outcome at 90 daysHigher early mortality in this compound group; no significant improvement noted

Case Studies

Several case studies have documented the adverse effects associated with this compound treatment. For instance, in patients with severe strokes, there was a notable trend toward increased mortality within the first month of treatment. These observations led researchers to reconsider the safety profile of NMDA antagonists like this compound in acute neurological conditions .

Q & A

Q. What standardized protocols ensure reproducibility in preclinical studies evaluating Selfotel's efficacy?

Methodological Answer:

  • Detailed Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry, which emphasize transparent reporting of synthesis methods, purity validation (e.g., NMR, HPLC), and replication of experimental conditions (e.g., temperature, solvent ratios) .
  • Control Groups : Use sham-treated and vehicle-control cohorts to isolate this compound-specific effects. Ensure randomization and blinding to minimize bias, as outlined in experimental research design principles .

Q. How can researchers resolve contradictions in mechanistic data across this compound studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like dosage, model systems, and assay sensitivity .
  • Subgroup Analysis : Stratify results by experimental conditions (e.g., in vitro vs. in vivo) to pinpoint confounding factors. Cross-validate findings using orthogonal techniques (e.g., CRISPR knockdown alongside pharmacological inhibition) .

Q. What statistical approaches are optimal for analyzing this compound's dose-response relationships?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ and efficacy plateaus. Use software like GraphPad Prism for robust parameter estimation .
  • ANOVA with Post Hoc Tests : Compare dose groups while controlling for Type I errors. Report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Q. How should longitudinal studies be designed to assess this compound's long-term effects?

Methodological Answer:

  • Pre-Post Test Design : Measure baseline biomarkers (e.g., cytokine levels) before administering this compound, with follow-ups at defined intervals (e.g., 6/12 months). Include washout periods to distinguish transient vs. persistent effects .
  • Attrition Mitigation : Use intention-to-treat analysis and imputation methods (e.g., multiple imputation by chained equations) to handle missing data .

Q. What strategies validate biomarkers used in this compound pharmacodynamic studies?

Methodological Answer:

  • Analytical Validation : Establish precision (intra-/inter-day CV <15%), sensitivity (LoD/LoQ), and specificity (e.g., via spike-recovery assays) .
  • Clinical Correlation : Link biomarker changes to functional outcomes (e.g., survival, symptom scores) using multivariate regression .

Q. How can multi-omics data be integrated to elucidate this compound's polypharmacology?

Methodological Answer:

  • Pathway Enrichment : Use tools like STRING or KEGG to map transcriptomic/proteomic hits onto biological networks. Prioritize pathways with FDR-adjusted p-values <0.05 .
  • Machine Learning : Apply dimensionality reduction (e.g., PCA) or clustering (e.g., hierarchical) to identify co-regulated gene/protein modules. Validate with in silico docking (e.g., AutoDock Vina) .

Q. What frameworks address inter-individual variability in this compound clinical trials?

Methodological Answer:

  • Pharmacogenomic Stratification : Genotype participants for polymorphisms in drug-metabolizing enzymes (e.g., CYP450 isoforms) and adjust dosing regimens accordingly .
  • Mixed-Effects Models : Account for random effects (e.g., patient demographics) while estimating fixed effects (e.g., treatment response) .

Q. How are theoretical models applied to optimize this compound’s target engagement?

Methodological Answer:

  • Systems Pharmacology : Build PK/PD models integrating this compound’s absorption, distribution, and target-binding kinetics. Calibrate parameters using in vivo pharmacokinetic data .
  • Kinetic Proofreading : Test whether this compound’s efficacy depends on prolonged target residence time using surface plasmon resonance (SPR) assays .

Q. What criteria define appropriate control groups in this compound neuroprotection studies?

Methodological Answer:

  • Positive Controls : Use established neuroprotectants (e.g., memantine) to benchmark this compound’s effect size .
  • Negative Controls : Include untreated cohorts and solvent-only groups to rule out vehicle-induced artifacts. Validate via histopathology or behavioral assays .

Q. How do researchers ensure ecological validity in this compound behavioral experiments?

Methodological Answer:

  • Naturalistic Testing : Conduct assays in environments mimicking human conditions (e.g., social interaction tests for anxiolytic studies) .
  • Cross-Species Consistency : Replicate findings in ≥2 species (e.g., mice and zebrafish) to confirm translational relevance .

Properties

IUPAC Name

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRCCNDNGONCD-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045675
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110347-85-8, 113229-62-2
Record name Selfotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110347-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selfotel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SELFOTEL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.